molecular formula C14H8ClF3O3 B1630006 [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- CAS No. 893638-10-3

[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-

Cat. No.: B1630006
CAS No.: 893638-10-3
M. Wt: 316.66 g/mol
InChI Key: JRQWFUKEPPMDIK-UHFFFAOYSA-N
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Description

The compound [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- is a substituted biphenyl derivative characterized by:

  • Biphenyl backbone: Two aromatic rings connected by a single bond.
  • Substituents: 4'-Chloro (Cl): Electron-withdrawing group at the para position of the second ring. 3'-Trifluoromethyl (CF₃): Strong electron-withdrawing group at the meta position of the second ring. 4-Hydroxy (OH): Polar hydroxyl group at the para position of the first ring.

Molecular Formula: C₁₄H₈ClF₃O₃
Molecular Weight: 316.67 g/mol
CAS Number: Related to 926234-95-9 (structural isomer) .

This compound is likely used as an intermediate in pharmaceuticals or materials science due to its multifunctional substituents, which influence reactivity and physicochemical properties.

Properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-11-3-1-8(6-10(11)14(16,17)18)7-2-4-12(19)9(5-7)13(20)21/h1-6,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQWFUKEPPMDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629604
Record name 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-10-3
Record name 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)- typically involves multiple steps, starting from commercially available biphenyl derivatives. One common approach is the nucleophilic aromatic substitution reaction, where a suitable biphenyl precursor undergoes substitution reactions to introduce the chloro, hydroxy, and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed to form the biphenyl core, followed by selective functionalization to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The chloro group can undergo nucleophilic substitution to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Classification

Key structural analogs differ in substituent types, positions, and functional groups (Table 1):

Table 1: Structural Comparison of Biphenyl Carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 4'-Cl, 4-OH, 3'-CF₃ C₁₄H₈ClF₃O₃ 316.67 926234-95-9* High acidity, polarity
4-Hydroxy-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid 2'-OCF₃, 4-OH C₁₄H₉F₃O₄ 310.21 926250-04-6 Enhanced solubility
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid 5-F, 3-CF₃ C₁₄H₈F₄O₂ 284.21 926200-33-1 Electron-deficient aromatic system
3′-Methyl[1,1′-biphenyl]-4-carboxylic acid 3'-CH₃ C₁₄H₁₂O₂ 212.24 5728-33-6 Lower acidity, lipophilicity
4-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid 4-F, 4'-CF₃ C₁₄H₈F₄O₂ 284.21 1179671-81-8 High thermal stability

Physicochemical and Functional Differences

A. Acidity
  • The target compound exhibits strong acidity due to electron-withdrawing Cl and CF₃ groups, which stabilize the deprotonated carboxylate .
  • 3′-Methyl analog (CAS 5728-33-6) has lower acidity due to the electron-donating methyl group .
B. Solubility
  • The 4-hydroxy substituent increases polarity and aqueous solubility compared to non-hydroxylated analogs (e.g., 4-Fluoro-4'-(trifluoromethyl)-).
  • Trifluoromethoxy derivatives (e.g., 926250-04-6) show moderate solubility in organic solvents due to balanced polarity .
C. Electronic Effects
  • CF₃ and Cl groups create an electron-deficient aromatic system, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methyl or methoxy groups (e.g., 400747-48-0) increase electron density, favoring electrophilic substitution .

Research Findings and Data

Table 2: Key Research Observations
Compound Observation Reference
Target Compound Low synthetic yield (~7%) in selenazole formation due to steric hindrance
4-PIMCFTPA (OLED emitter) Deep-blue emission with CIE coordinates (0.15, 0.07); 4.8% EQE
3′-Methyl analog (CAS 5728-33-6) Used as a building block in anti-inflammatory drug synthesis

Biological Activity

[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- (CAS No. 893638-10-3) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.

The molecular formula of this compound is C14H8ClF3O3, with a molecular weight of 316.66 g/mol. It contains a biphenyl structure with multiple functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC14H8ClF3O3
Molecular Weight316.66 g/mol
CAS Number893638-10-3
PubChem ID23005094

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related biphenyl derivatives demonstrated their effectiveness against various bacterial strains, suggesting that [1,1'-Biphenyl]-3-carboxylic acid derivatives could also possess similar activities due to structural similarities.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A related study highlighted the importance of trifluoromethyl groups in enhancing the cytotoxicity of biphenyl derivatives against cancer cell lines. The presence of the chloro and hydroxy groups may also contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways.

The proposed mechanism for the biological activity involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of biphenyl derivatives, revealing that modifications at the carboxylic acid position significantly enhanced activity against Gram-positive bacteria.
  • Anticancer Research : Another notable research effort focused on the synthesis and evaluation of biphenyl derivatives for their anticancer properties. The study found that modifications at specific positions on the biphenyl ring could lead to increased selectivity and potency against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of [1,1'-Biphenyl]-3-carboxylic acid derivatives. Key findings include:

  • Substitution Patterns : The position and type of substituents (e.g., chloro, trifluoromethyl) significantly affect the compound's potency and selectivity.
  • Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability, which is vital for cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-

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